4'-Azetidinomethyl-2,5-dimethylbenzophenone
Overview
Description
4’-Azetidinomethyl-2,5-dimethylbenzophenone is an organic compound with the molecular formula C19H21NO It is a benzophenone derivative characterized by the presence of an azetidine ring attached to the benzene ring
Scientific Research Applications
4’-Azetidinomethyl-2,5-dimethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2,5-dimethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of 2,5-dimethylbenzophenone through a Friedel-Crafts acylation reaction. This reaction uses 2,5-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The next step involves the introduction of the azetidine ring. This can be achieved through a nucleophilic substitution reaction where the benzophenone core is reacted with azetidine in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of 4’-Azetidinomethyl-2,5-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted azetidine derivatives.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with various molecular targets. The azetidine ring can interact with biological macromolecules, leading to changes in their structure and function. The benzophenone core can undergo photochemical reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4’-Aminomethyl-2,5-dimethylbenzophenone
- 4’-Hydroxymethyl-2,5-dimethylbenzophenone
- 4’-Methoxymethyl-2,5-dimethylbenzophenone
Uniqueness
4’-Azetidinomethyl-2,5-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-4-5-15(2)18(12-14)19(21)17-8-6-16(7-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTKLKVURKRXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642805 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-64-4 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.